BenchChemオンラインストアへようこそ!

(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide

Physicochemical profiling logP Drug-likeness

(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a fully substituted 2-phenylimino-4-thiazolidinone bearing an N-(2-cyanophenyl)acetamide side chain at the 5-position. Its molecular formula is C₂₄H₁₈N₄O₂S (MW 426.49) and it carries a defined (E) configuration at the exocyclic imine.

Molecular Formula C24H18N4O2S
Molecular Weight 426.49
CAS No. 302804-55-3
Cat. No. B2813851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide
CAS302804-55-3
Molecular FormulaC24H18N4O2S
Molecular Weight426.49
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C#N)C4=CC=CC=C4
InChIInChI=1S/C24H18N4O2S/c25-16-17-9-7-8-14-20(17)27-22(29)15-21-23(30)28(19-12-5-2-6-13-19)24(31-21)26-18-10-3-1-4-11-18/h1-14,21H,15H2,(H,27,29)
InChIKeyWNQLUBQQVCJXGY-SHHOIMCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide (CAS 302804-55-3) – Class Identification and Core Specifications


(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a fully substituted 2-phenylimino-4-thiazolidinone bearing an N-(2-cyanophenyl)acetamide side chain at the 5-position. Its molecular formula is C₂₄H₁₈N₄O₂S (MW 426.49) and it carries a defined (E) configuration at the exocyclic imine [1]. The compound belongs to the 4-thiazolidinone family, a scaffold widely explored for anticancer, anti-inflammatory, and antimicrobial activities [2], and is catalogued solely as a research chemical with no reported clinical progression [3].

Why Generic Substitution Fails for 302804-55-3: Structural Determinants of Differentiation Among 4-Thiazolidinone Acetamides


Within the 4-thiazolidinone acetamide series, small structural variations produce large differences in logP, hydrogen-bonding capacity, and target engagement potential. Replacing the N-(2-cyanophenyl) group with N-benzyl or N-(4-iodophenyl) alters both the electron-withdrawing character of the amide terminus and the spatial orientation of the side chain, while the (E) vs (Z) configuration at the 2-phenylimine dictates the geometry of the entire pharmacophore [1]. Generic selection of a 'thiazolidinone acetamide' without verifying these three structural features—the N-(2-cyanophenyl) cap, the 3-phenyl substitution, and the (E)-phenylimino configuration—risks procurement of a compound with fundamentally different conformational preference, lipophilicity (logP 5.186 for the target vs. lower values for de-phenyl analogs), and predicted target profile [2].

Product-Specific Quantitative Differentiation Evidence for (E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide


Lipophilicity Advantage Over De-Phenyl and De-Cyano Thiazolidinone Acetamide Analogs

The target compound (ZINC49037493) exhibits a calculated logP of 5.186, substantially higher than the minimally substituted analog N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (CAS 496011-20-2, MW 274.3, estimated logP ~1.5 based on structure). The difference arises from the additional 3-phenyl and N-phenylimino substituents present in the target but absent in CAS 496011-20-2 [1]. This logP elevation is consistent with the general observation that 3-phenyl-2-phenylimino-4-thiazolidinones possess enhanced membrane permeability relative to their 3-unsubstituted or 3-alkyl congeners [2].

Physicochemical profiling logP Drug-likeness

(E)-Configuration Specificity Conferring Distinct Conformational Preference vs. (Z)-Benzyl Analog

The target compound carries an (E) configuration at the 2-phenylimino double bond, as confirmed by the IUPAC designation '(E)-N-(2-cyanophenyl)-...'. In contrast, the structurally close analog (Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide adopts the (Z) configuration at the same position. This configurational difference dictates the spatial orientation of the N-phenyl substituent relative to the thiazolidinone ring, altering the overall molecular shape and the vector of the acetamide side chain. Synthetic studies on related cyanoacetamide-derived thiazolidinones have shown that the (E)/(Z) configuration is kinetically controlled during cyclization and directly impacts biological activity profiles [1].

Stereochemistry Conformational analysis Structure-activity relationship

Predicted 5-Lipoxygenase Inhibitory Potential Shared With Iodophenyl Analog, Differentiated by Cyanophenyl Hydrogen-Bonding Capacity

In silico docking studies on the closely related (Z)-N-(4-iodophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide suggest that this scaffold can act as a 5-lipoxygenase (5-LOX) inhibitor, a target relevant in inflammatory response [1]. The target compound differs from the 4-iodophenyl analog at two critical positions: it carries an N-(2-cyanophenyl) group instead of N-(4-iodophenyl), and it possesses the (E) rather than (Z) configuration. The cyano group provides a strong hydrogen-bond acceptor (HBA count = 6 for target vs. 5 for the 4-iodophenyl analog) that may form additional interactions within the 5-LOX active site, while the (E) configuration alters the spatial presentation of the phenylimino moiety. No direct comparative 5-LOX IC₅₀ data are available for either compound; this is a class-level inference.

5-Lipoxygenase inhibition In silico docking Inflammation

Anticancer Class-Level Activity Supported by 2-Phenylimino-4-Thiazolidinone Scaffold Evidence

2-Phenylimino-4-thiazolidinone derivatives bearing benzimidazole moieties (compounds 9a and 10) demonstrated significant antiproliferative activity against HCT 116 colon carcinoma (IC₅₀ values in low micromolar range) and HEPG2 hepatocellular carcinoma cell lines, respectively [1]. Separately, 5-arylidene-2-(4-acetamidophenylimino)thiazolidin-4-one derivatives exhibited IC₅₀ values against MCF-7 breast cancer cells in the range of 7–58 μM, with compound 6h achieving IC₅₀ 58.33 ± 1.74 μM, approaching doxorubicin (IC₅₀ 48.06 ± 0.36 μM) [2]. The target compound shares the 2-phenylimino-4-thiazolidinone core with these active analogs but is differentiated by the N-(2-cyanophenyl)acetamide at C-5 and the 3-phenyl substitution, both of which are absent in the comparator compounds. No direct cytotoxicity data exist for CAS 302804-55-3; this is a class-level inference of anticancer potential.

Anticancer Cytotoxicity Thiazolidinone

Optimal Research Application Scenarios for (E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide (302804-55-3)


SAR Expansion of 4-Thiazolidinone Anticancer Leads Requiring a 3-Phenyl-2-(phenylimino) Core With a Hydrogen-Bond-Accepting Acetamide Cap

The target compound is suited as a building block for structure-activity relationship (SAR) studies where the research aim is to diversify the N-acetamide terminus of the 3-phenyl-2-(phenylimino)thiazolidinone scaffold. Its N-(2-cyanophenyl)acetamide group introduces a strong hydrogen-bond acceptor (cyano) not present in N-benzyl or N-(4-iodophenyl) analogs, making it a candidate for probing polar interactions in anticancer target binding sites, as inferred from the class-level cytotoxicity evidence for 2-phenylimino-4-thiazolidinones in MCF-7, HCT 116, and HEPG2 cell lines [1][2].

Computational Docking Campaigns Targeting 5-Lipoxygenase Requiring an (E)-Configured, High-logP Ligand

With a calculated logP of 5.186 and an (E) configuration at the 2-phenylimino group, this compound fits the physicochemical profile for docking into the hydrophobic active site of 5-lipoxygenase. In silico studies on the structurally analogous (Z)-N-(4-iodophenyl) congener support 5-LOX as a plausible target class. Researchers can use this compound as an (E)-configured, cyano-bearing comparator to the (Z)-4-iodophenyl analog in virtual screening workflows [1].

Physicochemical Probe for Membrane Permeability Studies in the logP 5–6 Range

The compound's calculated logP of 5.186 places it in a lipophilicity range where passive membrane permeability is expected to be high. It can serve as a neutral, non-ionizable probe molecule for calibrating PAMPA or Caco-2 permeability assays, provided that an analytical method (HPLC-UV or LC-MS) is first validated. Its MW of 426.5 and HBA count of 6 situate it within Lipinski's rule-of-five boundary, making it a useful comparator for assessing the impact of cyano substitution on permeability relative to the less lipophilic de-phenyl analog CAS 496011-20-2 [1].

Quote Request

Request a Quote for (E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.